molecular formula C21H31NO3S B2877624 N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide CAS No. 445473-43-8

N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2877624
CAS RN: 445473-43-8
M. Wt: 377.54
InChI Key: CVOWOQXWMQJYLE-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide, also known as A-77636, is a chemical compound that has been the subject of several scientific studies due to its potential therapeutic applications. This compound belongs to the class of adamantyl derivatives and has been found to act as a selective dopamine D1 receptor agonist.

Mechanism of Action

N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide acts as a selective dopamine D1 receptor agonist, which means that it binds to and activates the dopamine D1 receptor in the brain. This receptor is involved in several important functions, including motor control, cognitive function, and reward processing. By activating this receptor, this compound can improve these functions in animal models of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to increase the release of dopamine in the brain, which is thought to be responsible for its therapeutic effects. It has also been found to increase the activity of several neurotransmitters, including acetylcholine and glutamate, which are involved in cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity for the dopamine D1 receptor and its ability to improve cognitive function and motor performance in animal models. However, its potential side effects and toxicity must be carefully monitored, and its effects in humans are not yet fully understood.

Future Directions

There are several future directions for research on N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide, including the development of more potent and selective dopamine D1 receptor agonists, the investigation of its effects on other neurotransmitter systems, and the evaluation of its potential therapeutic applications in humans. Additionally, more studies are needed to determine the long-term effects and safety of this compound.

Synthesis Methods

The synthesis of N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide involves several steps, including the reaction of 1-adamantylmagnesium bromide with 2-methoxy-5-methylbenzenesulfonyl chloride to form the intermediate compound, which is then reacted with propylmagnesium bromide to obtain the final product. The purity of this compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been found to improve cognitive function, motor performance, and attention in animal models of these disorders.

properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3S/c1-4-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-26(23,24)19-7-14(2)5-6-18(19)25-3/h5-7,15-17,20,22H,4,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOWOQXWMQJYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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